This compound can be sourced from various chemical suppliers, including Parchem and ChemicalBook, which provide detailed specifications and properties. The compound falls under the category of amino acid derivatives, specifically as an alkyl-substituted propionamide. Its unique structure, characterized by the presence of a chloro-benzyl group, contributes to its biological activity and potential therapeutic applications.
The synthesis of (S)-2-Amino-N-(2-chloro-benzyl)-N-ethyl-propionamide typically involves several key steps:
The molecular structure of (S)-2-Amino-N-(2-chloro-benzyl)-N-ethyl-propionamide can be described by its molecular formula . Key features include:
CC(C(=O)NCC1=CC=CC=C1Cl)N
(S)-2-Amino-N-(2-chloro-benzyl)-N-ethyl-propionamide can participate in various chemical reactions:
The mechanism of action for (S)-2-Amino-N-(2-chloro-benzyl)-N-ethyl-propionamide is primarily related to its interaction with biological targets such as enzymes or receptors:
The physical and chemical properties of (S)-2-Amino-N-(2-chloro-benzyl)-N-ethyl-propionamide include:
(S)-2-Amino-N-(2-chloro-benzyl)-N-ethyl-propionamide has several scientific applications:
CAS No.: 28633-45-6
CAS No.: 27668-52-6
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3